

Technical Guide: Spectroscopic Profiling of 7-Bromo-5-nitroindoline-2,3-dione

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Compound of Interest

Compound Name: 7-Bromo-5-nitroindoline-2,3-dione

CAS No.: 922707-27-5

Cat. No.: B1661573

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Executive Summary

7-Bromo-5-nitroindoline-2,3-dione (also known as 7-bromo-5-nitroisatin) is a highly functionalized isatin derivative serving as a critical scaffold in the development of kinase inhibitors, particularly for cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).^{[1][2]} Its structural uniqueness lies in the dual substitution of the benzenoid ring: a strongly electron-withdrawing nitro group at C5 and a halogen (bromine) at C7.

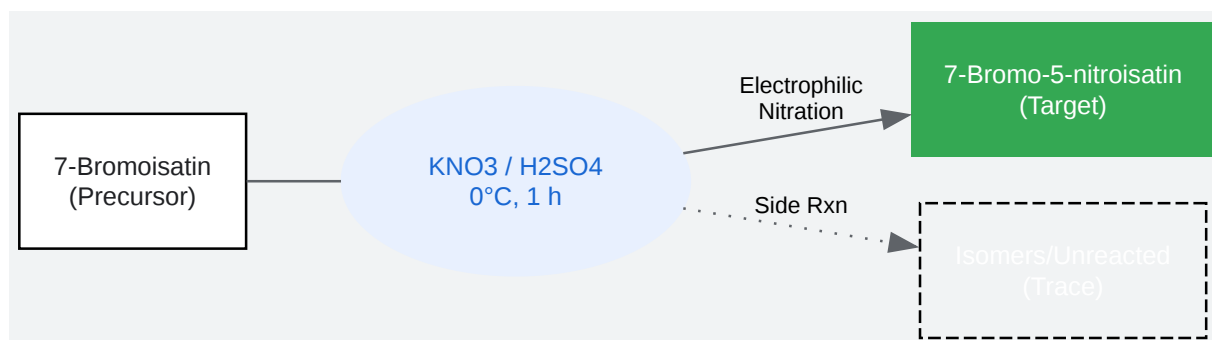
This guide provides a definitive spectroscopic reference for researchers synthesizing or characterizing this compound. It synthesizes experimental data from authoritative medicinal chemistry protocols (Polychronopoulos et al.; Perrow et al.) to establish a self-validating analytical framework.

Chemical Profile & Synthesis Context^{[1][3][4][5][6]} ^[7]

Property	Data
IUPAC Name	7-Bromo-5-nitro-1H-indole-2,3-dione
Molecular Formula	
Molecular Weight	270.02 g/mol (Br); 272.02 g/mol (Br)
Appearance	Yellow to Orange solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in

Synthesis Workflow

The spectroscopic profile is best understood through its synthetic origin. The compound is typically accessible via the electrophilic aromatic nitration of 7-bromoisatin. This pathway dictates the impurity profile (unreacted 7-bromoisatin) and the regiochemistry (C5 vs C4/C6 substitution).



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Figure 1: Synthesis pathway via nitration of 7-bromoisatin (Perrow, 2007).

Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

Experimental Protocol

- Solvent: DMSO-

is the mandatory solvent. Isatins often aggregate or exhibit poor solubility in

.

- Concentration: 10–15 mg in 0.6 mL DMSO-

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- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Data Analysis

The introduction of the 5-nitro group onto the 7-bromoisatin core dramatically alters the aromatic region. The C5-proton is lost, leaving only H4 and H6.

Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Logic
11.80 – 12.00	Broad Singlet (s)	1H	N-H (Pos 1)	Highly deshielded due to electron-withdrawing effects of 5- and 7-Br, increasing acidity.
8.40 – 8.60	Doublet (d)	1H	H-4	Diagnostic Peak. Strongly deshielded by the ortho-nitro group and the C3-carbonyl.
8.00 – 8.20	Doublet (d)	1H	H-6	Deshielded by ortho-Br and meta-nitro group. Appears upfield relative to H-4.

- Coupling Constant (

): The coupling between H4 and H6 is a meta-coupling, typically

Hz.

- Validation Check: If you observe a triplet or a doublet with

Hz, your nitration failed or occurred at the wrong position (unlikely given the directing groups).

C NMR Data Analysis

Key diagnostic carbons include the two carbonyls and the substituted aromatic carbons.

Shift (, ppm)	Assignment	Notes
180.0 – 182.0	C-3 (Ketone)	Most deshielded carbon; characteristic of isatin C3.
159.0 – 161.0	C-2 (Amide)	Lactam carbonyl.
145.0 – 148.0	C-7a	Quaternary aromatic bridgehead.
142.0 – 144.0	C-5 ()	Carbon bearing the nitro group.
105.0 – 108.0	C-7 ()	Carbon bearing the bromine; shielded relative to others due to heavy atom effect.

Infrared (IR) Spectroscopy[8]

IR provides a quick "fingerprint" validation of the functional groups, particularly the preservation of the isatin dione core and the successful addition of the nitro group.

Wavenumber ()	Vibration Mode	Functional Group
3200 – 3300	Stretch (Broad)	N-H (Lactam)
1740 – 1760	Stretch (Strong)	C=O (C3 Ketone) - Higher freq due to ring strain/conjugation
1610 – 1630	Stretch (Strong)	C=O (C2 Amide)
1530 – 1550	Stretch (Asymmetric)	(Nitro) - Confirmation of Nitration
1340 – 1360	Stretch (Symmetric)	(Nitro)

Mass Spectrometry (MS)[8]

Mass spectrometry is the definitive method for confirming the presence of bromine (isotope pattern) and the nitro group (fragmentation).

Ionization Mode

- ESI- (Electrospray Ionization, Negative Mode): Preferred due to the acidic N-H proton.
- EI (Electron Impact): Useful for structural elucidation via fragmentation.

MS Profile[1]

- Molecular Ion (

or

):

- m/z 270 (

Br)

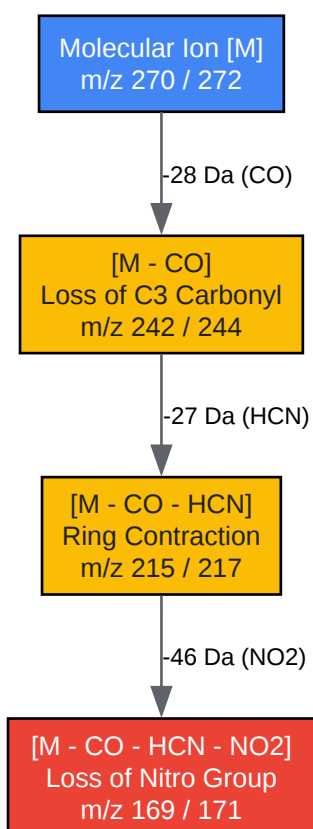
- m/z 272 (

Br)

- Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).

Fragmentation Pathway (EI/CID)

The fragmentation of 7-bromo-5-nitroisatin follows a specific decay pathway involving the sequential loss of carbonyls and the nitro group.



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Figure 2: Proposed fragmentation pathway for 7-bromo-5-nitroisatin.

References

- Polychronopoulos, P.; Magiatis, P.; Skaltsounis, A.-L.; Myrianthopoulos, V.; Mikros, E.; Sebastien, A.; Tarbra, G.; Semiot, R.; Meijer, L. Structural Basis for the Binding of Indirubins to Protein Kinases and Glycogen Synthase Kinase 3. *Journal of Medicinal Chemistry* 2004, 47, 935–946. [Link](#)

- Perrow, K. Synthesis, Cytotoxicity and Mode of Action of Novel Isatin Derivatives. PhD Thesis, University of Wollongong, 2007. (See Appendix 1, Figures A1.11 & A1.12 for raw spectra). [Link](#)
- Vine, K. L.; Locke, J. M.; Ranson, M.; Pyne, S. G.; Bremner, J. B. An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl Substituted Isatins. Journal of Medicinal Chemistry 2007, 50, 5109–5117. [Link](#)

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- [2. ro.uow.edu.au](https://ro.uow.edu.au) [ro.uow.edu.au]
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